

Potential pharmacological activity of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate derivatives

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Compound of Interest

Compound Name: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

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Application Notes and Protocols: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential pharmacological activities of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** and its derivatives. Due to the limited availability of data on this specific molecule, this guide draws upon information from structurally related piperazine compounds to infer potential applications and provide detailed experimental protocols.

Data Presentation: Pharmacological Activities of Related Piperazine Derivatives

The piperazine scaffold is a versatile core found in numerous pharmacologically active compounds.[1] Derivatives have shown a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][3] The following tables summarize quantitative data from studies on various piperazine derivatives, offering a comparative basis for evaluating new compounds like **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound Name/Structure	Cancer Cell Line	Cancer Type	IC50/GI50 (μM)	Reference
Vindoline-Piperazine Conjugate 23	MDA-MB-468	Breast Cancer	1.00	[4]
Vindoline-Piperazine Conjugate 25	HOP-92	Non-Small Cell Lung Cancer	1.35	[4]
Benzothiazole-Piperazine-Triazole Hybrid 5c	MCF7	Breast Cancer	1.83	[5]
Benzothiazole-Piperazine-Triazole Hybrid 5d	T47D	Breast Cancer	2.15	[5]
Benzothiazole-Piperazine-Triazole Hybrid 5g	HCT116	Colon Cancer	2.54	[5]
Benzothiazole-Piperazine-Triazole Hybrid 5h	Caco2	Colon Cancer	2.87	[5]
Phenylpiperazine Derivative BS230	MCF7	Breast Cancer	Lower than Doxorubicin	[6]

Table 2: Neuroprotective and Other Activities of Piperazine Derivatives

Compound Class/Name	Activity	Model/Assay	Key Findings	Reference
Piperazine (PPZ)	Neuroprotection	Amyloid toxicity in mushroom spines	Exerts neuroprotective effects in the nanomolar concentration range.	[7]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)	BChE Inhibition	Ellman's method	Potent and selective BChE inhibitor ($K_i = 1.6 \pm 0.08$ nM).	[8]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)	AChE Inhibition	Ellman's method	Selective AChE inhibitor ($K_i = 10.18 \pm 1.00$ μ M).	[8]
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)	Analgesic ($\sigma 1R$ antagonist)	Mouse formalin assay	Dose-dependent antinociception and anti-allodynic effects.	[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** derivatives are provided below. These protocols are based on established methods for similar compounds.

1. Synthesis of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**

This proposed synthesis is adapted from the preparation of a structurally similar compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.[10]

- Step 1: Synthesis of 1-Boc-3-methylpiperazine: This starting material can be synthesized from commercially available reagents following established procedures for N-Boc protection of piperazine derivatives.
- Step 2: Benzylation of 1-Boc-3-methylpiperazine: To a solution of 1-Boc-3-methylpiperazine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzyl bromide. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
- Step 3: Deprotection of the Boc group: The Boc protecting group can be removed using an acid such as trifluoroacetic acid in dichloromethane to yield 1-benzyl-3-methylpiperazine.[\[11\]](#)
- Step 4: Dicarboxylation: The resulting 1-benzyl-3-methylpiperazine is then reacted with methyl chloroformate in the presence of a base to yield the final product, **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**.

2. In Vitro Anticancer Activity Assays

The following are standard protocols for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[\[12\]](#)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
 - Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
 - MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
 - Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

- SRB (Sulphorhodamine B) Assay:
 - Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
 - Cell Fixation: Fix the cells with 10% trichloroacetic acid.
 - Staining: Stain the fixed cells with 0.4% SRB solution.
 - Washing: Wash with 1% acetic acid to remove unbound dye.
 - Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
 - Absorbance Reading: Measure the absorbance at 510 nm. The IC₅₀ value is determined from the dose-response curve.[\[12\]](#)

3. Neuroprotective Activity Assay

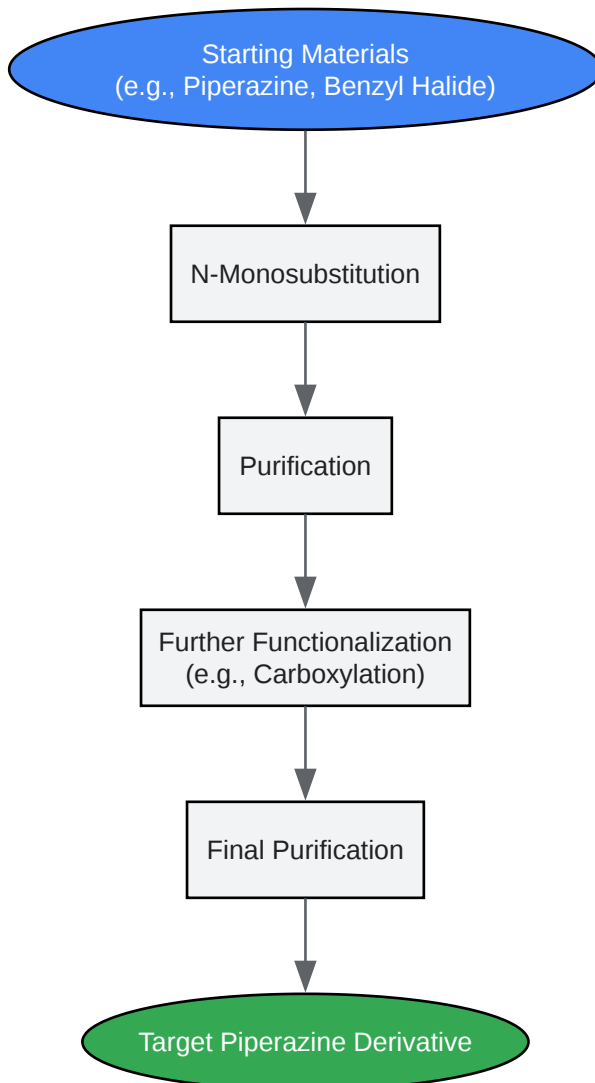
This protocol is designed to assess the ability of the compounds to protect neuronal cells from amyloid-beta (A β)-induced toxicity, a hallmark of Alzheimer's disease.[\[7\]](#)

- Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
- A β Treatment: Add aggregated A β peptides to the cell culture to induce toxicity and incubate for 24-48 hours.
- Viability Assessment: Assess cell viability using the MTT assay or by staining with fluorescent dyes that distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
- Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the A β -treated control group.

Visualization

Diagram 1: General Synthetic Workflow for Piperazine Derivatives

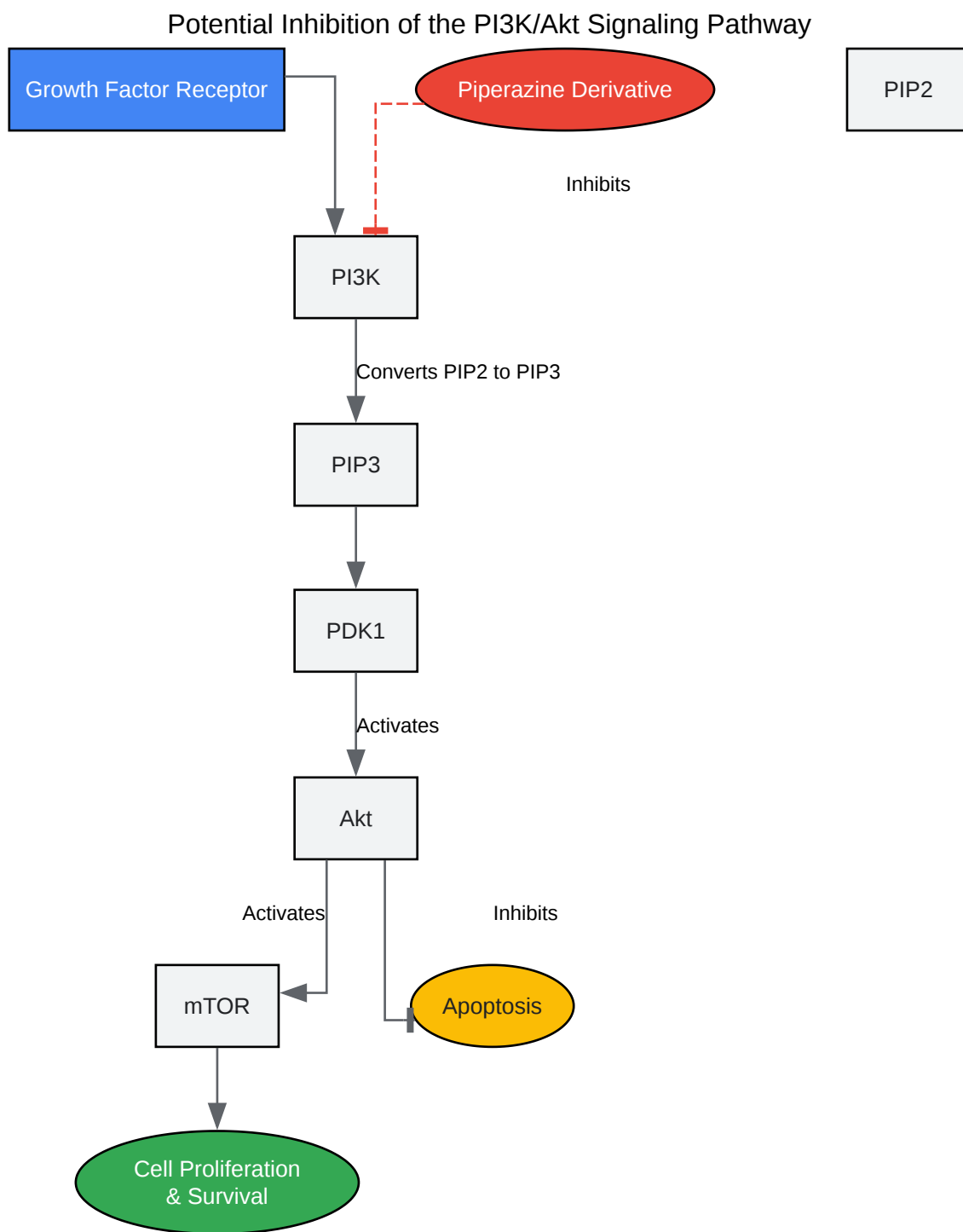
General Synthetic Workflow for Piperazine Derivatives



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Caption: A generalized workflow for the synthesis of substituted piperazine derivatives.

Diagram 2: Potential Signaling Pathway Modulated by Piperazine Derivatives in Cancer



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Caption: Potential mechanism of action via inhibition of the PI3K/Akt pathway.

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